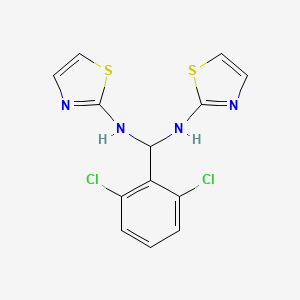
Thiazole, 2,2'-(2,6-dichlorobenzylidenediimino)di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is a heterocyclic compound featuring a thiazole ring structure. This compound is characterized by the presence of two thiazole rings connected through a 2,6-dichlorobenzylidene bridge. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole rings. The reaction is usually carried out under acidic or basic conditions, with common solvents including ethanol or methanol. The reaction temperature is typically maintained between 60-80°C to facilitate the formation of the thiazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
類似化合物との比較
Similar Compounds
Thiazole: A simpler structure with a single thiazole ring.
Benzothiazole: Contains a fused benzene and thiazole ring.
Thiazolidine: A saturated derivative of thiazole.
Uniqueness
Thiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is unique due to its dual thiazole rings connected by a dichlorobenzylidene bridge, which imparts distinct chemical and biological properties. This structure allows for diverse reactivity and potential for multiple applications in various fields, distinguishing it from simpler thiazole derivatives.
特性
CAS番号 |
96733-52-7 |
|---|---|
分子式 |
C13H10Cl2N4S2 |
分子量 |
357.3 g/mol |
IUPAC名 |
1-(2,6-dichlorophenyl)-N,N'-bis(1,3-thiazol-2-yl)methanediamine |
InChI |
InChI=1S/C13H10Cl2N4S2/c14-8-2-1-3-9(15)10(8)11(18-12-16-4-6-20-12)19-13-17-5-7-21-13/h1-7,11H,(H,16,18)(H,17,19) |
InChIキー |
JGWRKZKUHYVHOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(NC2=NC=CS2)NC3=NC=CS3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


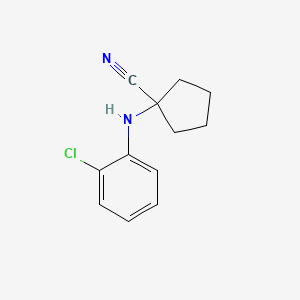
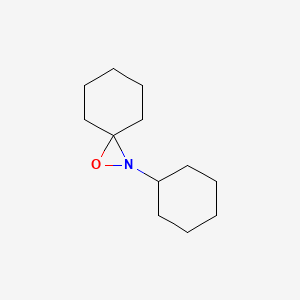
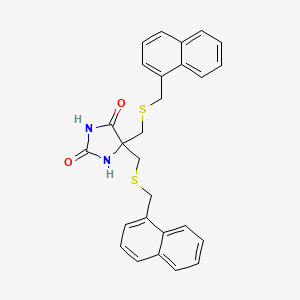

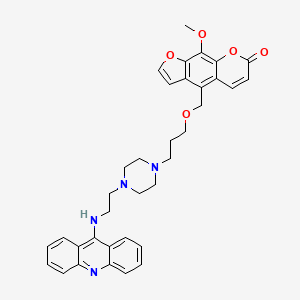
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
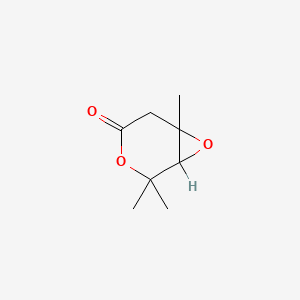
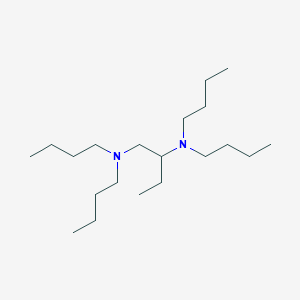

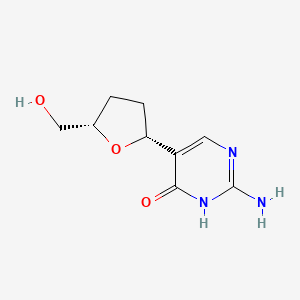
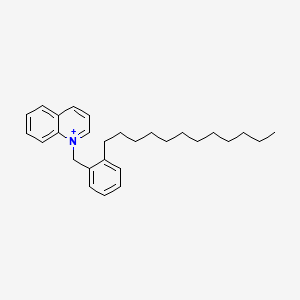


![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
